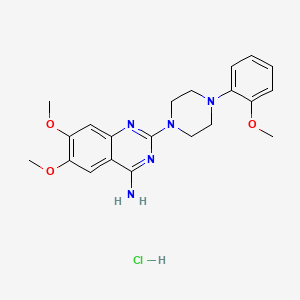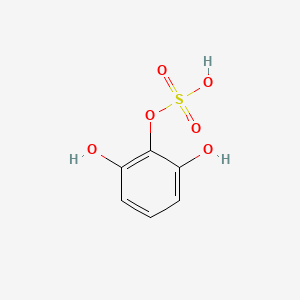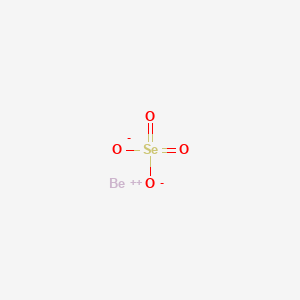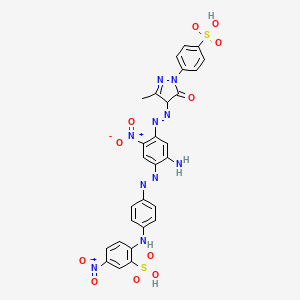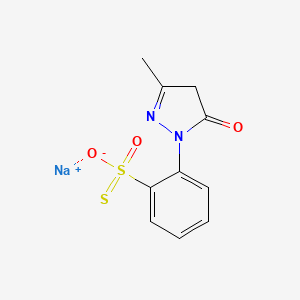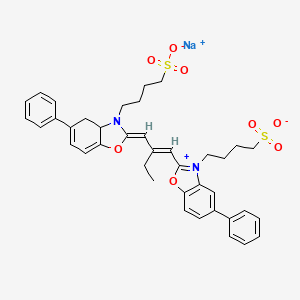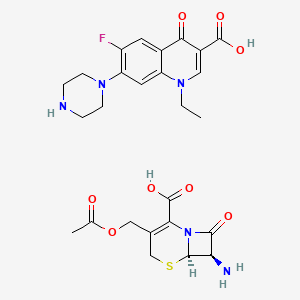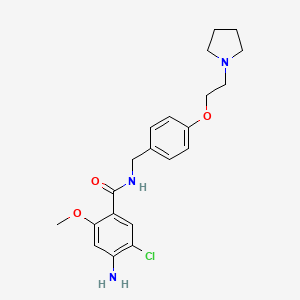
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- is a complex organic compound with a unique structure that includes various functional groups such as amino, chloro, methoxy, and pyrrolidinyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-amino-5-chloro-2-methoxybenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Pyrrolidinyl Group:
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, amines, and aldehydes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide
- Metoclopramide
- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide
Uniqueness
Benzamide, 4-amino-5-chloro-2-methoxy-N-((4-(2-(1-pyrrolidinyl)ethoxy)phenyl)methyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
122892-64-2 |
|---|---|
Molekularformel |
C21H26ClN3O3 |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
4-amino-5-chloro-2-methoxy-N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-20-13-19(23)18(22)12-17(20)21(26)24-14-15-4-6-16(7-5-15)28-11-10-25-8-2-3-9-25/h4-7,12-13H,2-3,8-11,14,23H2,1H3,(H,24,26) |
InChI-Schlüssel |
KBZJHFLILDZDSK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=C(C=C2)OCCN3CCCC3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


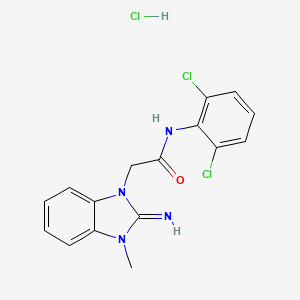
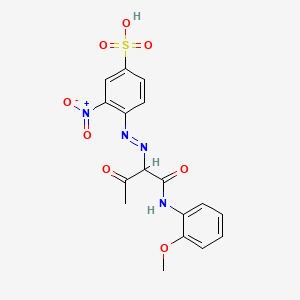
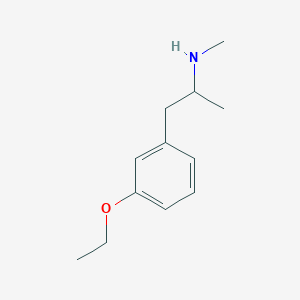
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)

![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
